GRL-0496 -

GRL-0496

Catalog Number: EVT-1596194
CAS Number:
Molecular Formula: C14H9ClN2O2
Molecular Weight: 272.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(5-Chloropyridin-3-yl) 1H-indole-4-carboxylate is an indolyl carboxylic acid. It has a role as an anticoronaviral agent.
Overview

GRL-0496 is a synthetic compound identified as an inhibitor of the coronavirus 3C-like protease, specifically targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease. This compound has gained attention due to its potential therapeutic applications against COVID-19, as it interferes with the viral replication process by inhibiting a critical enzyme necessary for the virus's lifecycle.

Source

GRL-0496 was discovered through a systematic screening of small molecules aimed at identifying effective inhibitors of the SARS-CoV-2 main protease. It was part of a broader effort that included evaluating various compounds for their efficacy in inhibiting viral activity in cell-based assays. The compound is structurally related to other known protease inhibitors but has been shown to possess unique properties that enhance its antiviral activity against SARS-CoV-2 .

Classification

GRL-0496 falls under the category of antiviral agents, specifically those targeting viral proteases. Its mechanism of action involves the inhibition of the coronavirus main protease, which is crucial for processing viral polyproteins into functional proteins necessary for viral replication and assembly.

Synthesis Analysis

Methods

The synthesis of GRL-0496 involves several organic chemistry techniques, including but not limited to:

  1. Reagent Selection: The synthesis utilizes specific reagents that facilitate the formation of desired chemical bonds.
  2. Reaction Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.
  3. Purification Techniques: After synthesis, compounds are typically purified using methods such as chromatography to isolate GRL-0496 from by-products.

Technical Details

The detailed synthetic pathway includes multiple steps involving condensation reactions and possibly cyclization processes, although specific reaction conditions and exact methodologies are proprietary or not fully disclosed in available literature.

Molecular Structure Analysis

Structure

The molecular structure of GRL-0496 can be described as follows:

  • Chemical Formula: The precise chemical formula is not explicitly stated in available literature but is derived from its structural analogs.
  • Molecular Weight: The molecular weight is approximately calculated based on its chemical composition.

Data

Structural data, including 3D conformations and binding interactions with the target protease, can be inferred from computational modeling studies. These studies suggest that GRL-0496 fits well into the active site of the SARS-CoV-2 main protease, forming key interactions that inhibit its activity .

Chemical Reactions Analysis

Reactions

GRL-0496 primarily undergoes reactions relevant to its interaction with the coronavirus main protease:

  1. Inhibition Reaction: The compound binds covalently or non-covalently to the active site of the protease, preventing substrate access.
  2. Degradation Pathways: Understanding how GRL-0496 is metabolized in biological systems is crucial for assessing its efficacy and safety.

Technical Details

Kinetic studies have shown that GRL-0496 exhibits a specific binding affinity for the main protease, characterized by an effective concentration (EC50) value indicating its potency as an inhibitor (approximately 5.05 μM in cell-based assays) .

Mechanism of Action

Process

The mechanism by which GRL-0496 exerts its antiviral effects involves:

  1. Binding to Main Protease: The compound selectively binds to the active site of the SARS-CoV-2 main protease.
  2. Inhibition of Proteolytic Activity: This binding inhibits the enzyme's ability to cleave viral polyproteins, thereby blocking viral replication.

Data

Experimental data indicate that GRL-0496 has an EC50 value of approximately 9.12 μM when tested against live SARS-CoV-2 virus, demonstrating its potential effectiveness as an antiviral agent .

Physical and Chemical Properties Analysis

Physical Properties

GRL-0496's physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility characteristics are important for formulation but specific values may vary based on solvent systems used.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various pH levels and temperatures must be assessed for practical applications.
  • Reactivity: Reactivity with biological targets is a key focus, particularly regarding off-target effects.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm identity and purity .

Applications

Scientific Uses

GRL-0496 has several potential applications in scientific research and therapeutics:

  1. Antiviral Research: As a lead compound in developing new antiviral therapies against coronaviruses.
  2. Drug Development: Its structure can serve as a template for designing more potent inhibitors through medicinal chemistry approaches.
  3. Biochemical Assays: Utilized in assays designed to study protease activity and inhibition mechanisms in vitro.
Virological Context of Coronavirus 3CLpro as a Therapeutic Target

Evolutionary Conservation of 3CLpro Across Coronaviridae Family

The 3-chymotrypsin-like protease (3CLpro, or Mpro) represents one of the most evolutionarily conserved elements within the Coronaviridae family. Comparative genomic analyses reveal that 3CLpro shares >96% sequence identity between SARS-CoV and SARS-CoV-2, with >88% identity extending to MERS-CoV [2] [5]. This remarkable conservation persists despite significant divergence in structural proteins like the spike (S) protein, which exhibits <30% identity across the same coronaviruses [5] [9]. The conservation extends beyond sequence homology to functional and structural domains: all coronavirus 3CLpro enzymes adopt a three-domain tertiary structure (domains I-III), maintain an identical catalytic dyad (Cys145-His41), and utilize identical substrate cleavage preferences (particularly the requirement for glutamine at the P1 position) [2] [5] [9]. This conservation underscores 3CLpro as a strategic target for broad-spectrum antivirals like GRL-0496, designed to inhibit multiple coronaviruses irrespective of spike protein mutations that may compromise vaccines or antibody-based therapies.

Table 1: Evolutionary Conservation of 3CLpro Across Major Coronaviruses

Coronavirus% Identity vs. SARS-CoV-2 3CLproCritical Conserved Features
SARS-CoV96.1%Catalytic dyad (Cys145-His41), substrate-binding pockets S1-S4, dimerization interface
MERS-CoV88.7%Catalytic dyad, core structural fold, S1/S2 subsite specificity
HCoV-OC4384.5%Catalytic dyad, hydrophobic S2 pocket, catalytic mechanism
HCoV-229E82.9%Tertiary structure, substrate recognition cleft

Mechanistic Role of 3CLpro in Viral Polyprotein Processing

3CLpro functions as the primary proteolytic enzyme in coronavirus replication, indispensable for viral lifecycle progression. Upon host cell entry, the viral RNA genome is translated into two large polyproteins (pp1a and pp1ab), which undergo extensive cleavage at no fewer than 11 conserved sites to release functional nonstructural proteins (nsps 4-16) [2] [5] [9]. This cleavage is executed exclusively by 3CLpro, which recognizes sequences with the consensus motif Leu-Gln↓(Ser/Ala/Gly) (↓ denotes cleavage site) [5]. The protease operates as a functional homodimer, with dimerization being essential for catalytic activity through stabilization of the substrate-binding cleft [2] [5].

The catalytic mechanism involves a sophisticated nucleophilic attack strategy:

  • Substrate binding positions the scissile bond adjacent to the catalytic residues
  • His41 (within the Cys145-His41 dyad) acts as a general base, deprotonating Cys145 to enhance its nucleophilicity
  • The nucleophilic thiolate of Cys145 attacks the carbonyl carbon of the substrate’s P1 glutamine residue
  • A tetrahedral oxyanion intermediate is stabilized by the enzyme’s oxyanion hole
  • Collapse of the intermediate results in peptide bond cleavage [2] [5]

Recent structural and biochemical studies propose an expanded catalytic triad (His41-Cys145-Asp187), where Asp187 fine-tunes the pKa of His41 to optimize its base functionality [2]. This mechanism renders 3CLpro an ideal target for covalent inhibitors like GRL-0496, which exploit the reactive Cys145 residue to form irreversible complexes that permanently inactivate the protease.

Structural Determinants of 3CLpro Substrate Specificity and Inhibition

The substrate specificity of 3CLpro is governed by a well-defined binding cleft featuring four principal subsites (S1', S1, S2, and S4), each accommodating specific amino acid side chains from the substrate. The S1 pocket is a deep, hydrophobic cavity exhibiting absolute specificity for glutamine at the P1 position due to hydrogen bonding with residues His163 and Glu166 [2] [5] [7]. The S2 site favors hydrophobic residues (Leu or Phe), while the S4 pocket accommodates bulkier hydrophobic groups [7].

GRL-0496 (5-chloropyridin-3-yl 1H-indole-4-carboxylate) exploits this architecture through:

  • A chloropyridyl ester warhead that covalently binds the catalytic Cys145 via nucleophilic attack
  • An indole scaffold occupying the S1 and S4 subsites, with the 4-carboxylate group forming critical hydrogen bonds with His163 and Glu166 in the S1 pocket [6] [8]
  • The 5-chloro substituent extending into the hydrophobic S2 subsite, enhancing binding affinity [6]

Table 2: Structure-Activity Relationship (SAR) of Key 3CLpro Inhibitor Features

Structural FeatureRole in 3CLpro InhibitionExample in GRL-0496Impact on Potency
Electrophilic WarheadCovalent modification of Cys145Chloropyridyl esterIrreversible inhibition; IC₅₀ = 30 nM
S1-Binding MotifH-bonding with His163/Glu166Indole-4-carboxylate10-fold potency increase vs. 5-carboxylate analogs
Hydrophobic S2 OccupancyVan der Waals interactions5-Chloro groupEnhanced binding affinity; lowers EC₅₀ to 6.9 μM
P4 GroupS4 subsite fillingN-unsubstituted indoleOptimal activity vs. acetylated/sulfonylated analogs

Molecular docking and crystallographic studies confirm GRL-0496 binds the substrate cleft with the chloropyridyl ester oriented toward Cys145 (distance: 2.8 Å), poised for covalent adduct formation [6]. The inhibitor’s indole nitrogen forms a hydrogen bond with backbone carbonyls in the S1 region, while its planar structure maximizes surface complementarity with the extended substrate-binding groove [4] [6]. This binding mode distinguishes GRL-0496 from non-covalent inhibitors (e.g., masitinib) and underpins its exceptional enzymatic inhibition (IC₅₀ = 30 nM) and antiviral activity (EC₅₀ = 6.9 μM in SARS-CoV) [1] [3] [6].

Table 3: Structural and Functional Analysis of Coronavirus 3CLpro Subsites

SubsiteResidue CompositionChemical EnvironmentSubstrate PreferenceInhibitor Design Strategy
S1'Cys145, Gly143, Ser144Nucleophilic (catalytic)Small residues (Ser, Ala)Covalent warhead targeting
S1His163, Glu166, Phe140Polar/hydrophobicGln (absolute requirement)H-bond donors/acceptors (e.g., carboxylates)
S2His41, Met49, Met165HydrophobicLeu, Phe, ValHydrophobic/aromatic substituents (e.g., chloro group)
S4Pro168, Arg188, Gln189HydrophobicLarge hydrophobic (Tyr, Met)Aromatic scaffolds (e.g., indole)

The structural insights derived from GRL-0496’s binding mechanism have informed next-generation 3CLpro inhibitors, including PF-07321332 (nirmatrelvir), which retains the covalent warhead strategy while optimizing pharmacokinetic properties [7] [10]. However, GRL-0496 remains a seminal compound in establishing the pharmacophoric requirements for effective 3CLpro inhibition.

Properties

Product Name

GRL-0496

IUPAC Name

(5-chloropyridin-3-yl) 1H-indole-4-carboxylate

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

InChI

InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H

InChI Key

BOSZJNSICHFHMA-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl

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